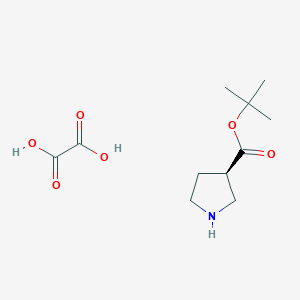

tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid

Descripción

tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid is a chiral building block used in pharmaceutical synthesis, often as a hemi-oxalate salt to enhance stability or solubility. The compound features a pyrrolidine ring substituted with a tert-butyl ester group at the 3R position and is associated with oxalic acid as a counterion . Its molecular formula is C₁₀H₁₉NO₂·C₂H₂O₄ (for the hemi-oxalate form), with a molecular weight of 542.67 g/mol . This compound is synthesized via multi-step routes involving tert-butyl esterification, deprotection with trifluoroacetic acid (TFA), and salt formation with oxalic acid .

Propiedades

IUPAC Name |

tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHURXTQKCCBVSU-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCNC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (3R)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl (3R)-pyrrolidine-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Industry: In the industrial sector, tert-butyl (3R)-pyrrolidine-3-carboxylate is used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl (3R)-pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic hydrolysis, where the ester group is cleaved to release the active carboxylic acid.

Comparación Con Compuestos Similares

Structural Analogues

tert-Butyl (S)-pyrrolidine-3-carboxylate

- Structure : Enantiomeric counterpart with (S)-configuration at the pyrrolidine 3-position.

- Synthesis: Hydrogenation of benzyl-protected precursors using Pd/C in methanol/THF, achieving 99% yield .

- Purity : 95% (commercially available) .

- Key Difference : Stereochemistry impacts biological activity and synthetic utility in chiral drug intermediates .

(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Features a hydroxymethyl group instead of a carboxylate at the 3R position.

- Applications : Used in peptide mimetics and kinase inhibitors .

- Key Difference : Hydroxymethyl substitution alters polarity and hydrogen-bonding capacity compared to carboxylate derivatives .

tert-Butyl rac-[(1s,3r)-3-aminocyclopentyl]carbamate

- Structure : Cyclopentane core with tert-butyl carbamate and amine groups.

- Synthetic Use : Intermediate for constrained peptides or macrocycles .

- Key Difference: Non-pyrrolidine scaffold reduces ring strain but limits conformational flexibility .

Key Observations :

- Yield : tert-Butyl (3R)-pyrrolidine-3-carboxylate derivatives achieve high yields (65–100%) compared to indole- or pyridyl-substituted analogues (67–76%) .

- Purity : Oxalic acid-containing compounds exhibit >95% purity, whereas pyridyl-substituted derivatives (e.g., compound 14{6,8}) show lower purity (36%) due to complex purification needs .

- Stereochemical Impact : (R)- and (S)-enantiomers are synthesized with comparable efficiency, but their applications diverge in enantioselective drug synthesis .

Functional and Application-Based Comparison

Role of Oxalic Acid

Actividad Biológica

The compound tert-butyl (3R)-pyrrolidine-3-carboxylate; oxalic acid is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on existing research.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. The oxalic acid moiety enhances the compound's solubility and reactivity. The synthesis typically involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the carboxylate and oxalic acid groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including tert-butyl (3R)-pyrrolidine-3-carboxylate. For instance, a series of 5-oxopyrrolidine derivatives were tested against A549 human lung adenocarcinoma cells, showing structure-dependent anticancer activity. Notably, compounds with free amino groups demonstrated significant cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating their therapeutic promise.

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| 5-Oxopyrrolidine A | 66 | A549 (Cancer) | High potency against cancer cells |

| Control (Cisplatin) | 25 | A549 (Cancer) | Standard chemotherapeutic agent |

The mechanism of action appears to involve modulation of apoptosis pathways, leading to increased cell death in cancerous tissues while minimizing effects on healthy cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Research indicates that derivatives of pyrrolidine can exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the oxalic acid moiety may enhance antibacterial properties by facilitating interactions with bacterial cell walls.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Shows moderate activity |

The biological activity of tert-butyl (3R)-pyrrolidine-3-carboxylate; oxalic acid can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.

- Receptor Modulation : It could act on receptors involved in cell signaling pathways, leading to altered cellular responses.

- Oxidative Stress Response : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells and contributing to its therapeutic effects.

Case Studies

- Anticancer Study : In a study involving various pyrrolidine derivatives, tert-butyl (3R)-pyrrolidine-3-carboxylate was shown to reduce viability in A549 cells significantly compared to untreated controls. This study used an MTT assay to quantify cell viability post-treatment.

- Antimicrobial Efficacy : Another investigation tested the compound against clinically significant pathogens. The results indicated that it inhibited growth in resistant strains, highlighting its potential role in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.